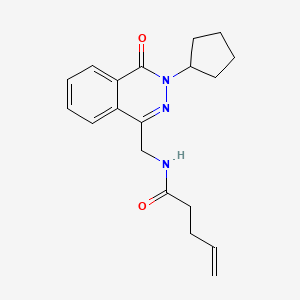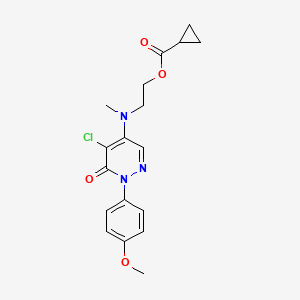
2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C18H20ClN3O4 and its molecular weight is 377.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Decontamination and Treatment Efficacy in Toxic Exposure
Research on decontamination methods for exposure to toxic substances, such as organophosphates, demonstrates the effectiveness of various treatment strategies. For example, a study on the decontamination of rat skin after exposure to thickened Soman (an organophosphate) reviewed the efficacy of oxime antidotal treatment combined with atropine and diazepam, indicating potential application areas for related compounds in emergency medical response to chemical exposures (Knez˘ević & Tadić, 1994).
Anticancer Drug Research
Compounds with structural similarities to the provided chemical name have been explored for their anticancer properties. For instance, pyridazinone compounds like ABT-963 have been studied for their selectivity as Cyclooxygenase-2 (COX-2) inhibitors, demonstrating potential in the treatment of pain and inflammation associated with arthritis, which indirectly suggests research avenues for related compounds in anticancer therapy (Asif, 2016).
Environmental Toxicology and Chemistry
The review of occurrences and the fate of antimicrobial compounds like triclosan in the environment addresses concerns about their biodegradability, persistence, and potential to form more toxic by-products. This highlights the importance of understanding the environmental impact of chemical compounds, including those with structures similar to the one inquired about (Bedoux et al., 2012).
Pharmacological Properties and Clinical Use
Compounds like metoclopramide have been extensively reviewed for their pharmacological properties and clinical applications, focusing on their role in treating various gastrointestinal disorders. Such reviews provide insights into the mechanisms of action, therapeutic efficacy, and safety profiles of pharmacologically active compounds (Pinder et al., 2012).
properties
IUPAC Name |
2-[[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-methylamino]ethyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-21(9-10-26-18(24)12-3-4-12)15-11-20-22(17(23)16(15)19)13-5-7-14(25-2)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQFRAWMDKXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C1CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2534271.png)
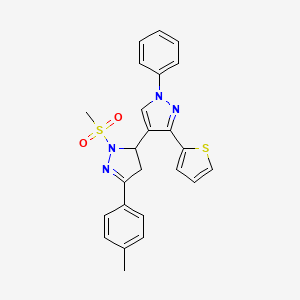
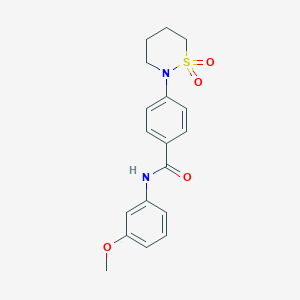

![N-(4-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2534279.png)
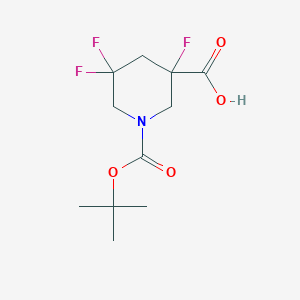
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2534281.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid](/img/structure/B2534284.png)
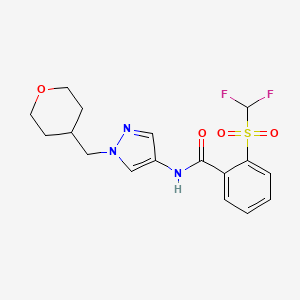

![3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide](/img/structure/B2534290.png)
![2,4-dichloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2534291.png)
